2,3,7,8-Tetramethoxythianthrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

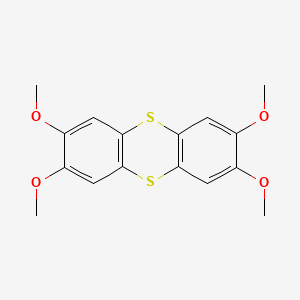

Structure

3D Structure

Properties

CAS No. |

69098-56-2 |

|---|---|

Molecular Formula |

C16H16O4S2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2,3,7,8-tetramethoxythianthrene |

InChI |

InChI=1S/C16H16O4S2/c1-17-9-5-13-14(6-10(9)18-2)22-16-8-12(20-4)11(19-3)7-15(16)21-13/h5-8H,1-4H3 |

InChI Key |

JAEJQQGDBQVUAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1OC)SC3=C(S2)C=C(C(=C3)OC)OC |

Origin of Product |

United States |

The Significance of Heterocyclic Chalcogen Compounds in Advanced Chemical Systems

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon, are fundamental to many areas of science, including medicinal chemistry and materials science. derpharmachemica.comopenaccessjournals.com Those incorporating chalcogen atoms (sulfur, selenium, or tellurium) are recognized for their diverse applications. rsc.org These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as semiconductors and optoelectronic devices. rsc.org The presence of the heavier chalcogen atoms imparts unique properties, including enhanced conductivity and thermal stability, making them valuable in the design of novel materials. ontosight.ai

Thianthrene (B1682798), a sulfur-containing heterocyclic compound, is a notable member of this class. wikipedia.org Its non-planar, bent structure and its capacity for reversible oxidation are key features that drive its use in various applications. rsc.orgthieme-connect.de The electron-rich nature of the sulfur atoms in the thianthrene core makes it favorable for electron-donation, a property that is exploited in materials science and catalysis. rsc.org

The Evolution of Thianthrene Chemistry: a Historical Perspective

The parent compound, thianthrene (B1682798), was first synthesized in 1869 by John Stenhouse through the dry distillation of sodium benzenesulfonate. wikipedia.org A more common laboratory synthesis involves the reaction of benzene (B151609) with disulfur (B1233692) dichloride in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.org Early research on thianthrene highlighted its ease of oxidation, which leads to the formation of a stable radical cation. wikipedia.org This redox behavior has become a cornerstone of thianthrene chemistry, influencing its application in diverse fields.

Over the decades, research has expanded to include a wide array of thianthrene derivatives, where substituents are added to the core structure to modulate its properties. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic and, consequently, the chemical behavior of the molecule. This has led to the development of thianthrene-based materials with tailored functionalities, including applications in energy storage, phosphorescent materials, and supramolecular chemistry. thieme-connect.de

A Focused Investigation: the Case for 2,3,7,8 Tetramethoxythianthrene

Established Synthetic Pathways to the Core Thianthrene Scaffold

The construction of the thianthrene core is a foundational step, with classical methods being adapted and optimized for specific derivatives like this compound.

The primary and most direct synthesis of symmetrically substituted thianthrenes involves the reaction of an activated aromatic precursor with a sulfurating agent. For this compound, the established method is the reaction of 1,2-dimethoxybenzene (B1683551) (veratrole) with sulfur(II) chloride (SCl₂) or sulfur(I) chloride (S₂Cl₂). This electrophilic substitution reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A key publication by Weiß and Klar in 1978 specifically describes this pathway as a simple and effective synthesis for this compound. acs.org The reaction proceeds by the electrophilic attack of a sulfur chloride species onto the electron-rich aromatic ring of 1,2-dimethoxybenzene. The four methoxy groups strongly activate the benzene (B151609) rings, directing the substitution to the positions para to the methoxy groups, leading to the desired 2,3,7,8-substitution pattern on the final thianthrene scaffold. The reaction likely forms a sulfoxide (B87167) intermediate, which is then reduced to the final thianthrene product.

| Precursor | Reagent | Product | Reference |

| 1,2-Dimethoxybenzene | Sulfur(II) Chloride | This compound | acs.org |

While the direct sulfurization of arenes is common, other strategies have been developed to construct the thianthrene scaffold, which can offer advantages in terms of substrate scope and reaction conditions. One significant alternative is the use of nucleophilic aromatic substitution (SNAr) reactions. This approach involves the condensation of an ortho-dithiol with an activated ortho-dihalogenated arene. For instance, the reaction of benzene-1,2-dithiol with an electron-deficient dihaloarene can form the dithiine ring central to the thianthrene structure.

This SNAr methodology is particularly powerful in the synthesis of complex, porous materials such as covalent organic frameworks (COFs), where the dithiine linkage is formed in a dynamic and self-correcting manner. researchgate.netnih.govtandfonline.comacs.org This allows for the construction of highly ordered, crystalline polymeric materials featuring the thianthrene moiety as a key structural unit. researchgate.netacs.org

Functionalization Strategies for Methoxyl Substitution

Modification of the methoxy groups on the this compound core is a key strategy for tuning the molecule's electronic properties and for providing handles for further derivatization.

The cleavage of the aryl methyl ether bonds in this compound to yield the corresponding 2,3,7,8-tetrahydroxythianthrene is a crucial transformation. This can be achieved using various established reagents for O-demethylation. commonorganicchemistry.com

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). commonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. commonorganicchemistry.comchem-station.com BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group. chem-station.com This method is known for its high efficiency in cleaving phenolic methyl ethers. commonorganicchemistry.com

Alternatively, strong Brønsted acids such as hydrobromic acid (HBr), often in aqueous or acetic acid solutions at elevated temperatures, can be used. commonorganicchemistry.comchem-station.comrsc.org This method protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. chem-station.com While effective, this approach can require harsh conditions.

| Reagent | General Conditions | Key Features | References |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to RT | High efficiency, mild conditions | nih.govcommonorganicchemistry.comchem-station.com |

| Hydrobromic Acid (HBr) | 48% aqueous solution, elevated temp. | Strong acid, simple procedure | tandfonline.comchem-station.comrsc.org |

| Aluminum Chloride (AlCl₃) | With nucleophiles (e.g., ethanethiol) | Lewis acid catalysis | rsc.org |

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique. acs.org In this strategy, a directing metalating group (DMG) on an aromatic ring complexes with an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing deprotonation to the adjacent ortho position. acs.orgorgsyn.org

The methoxy group (–OCH₃) is a well-established and effective DMG. acs.org In the context of this compound, the four methoxy groups can direct lithiation to the ortho positions, which are the 1, 4, 6, and 9 positions of the thianthrene ring system. The resulting aryllithium intermediate can then react with a variety of electrophiles (e.g., alkyl halides, carbon dioxide, silyl (B83357) chlorides), allowing for the introduction of new functional groups at these specific sites. This method provides a precise tool for creating more complex derivatives of this compound, enabling fine-tuning of its molecular structure and properties.

Synthesis of Oligomeric and Polymeric Derivatives of this compound

The unique, non-planar, and redox-active nature of the thianthrene scaffold makes it an attractive building block for advanced materials.

The synthesis of oligomeric structures containing the thianthrene unit has been explored to create defined molecular architectures. For example, methods have been developed for creating end-capped oligothiophenes, where heterocyclic units like dithiines (the core of thianthrene) are used to terminate a conjugated polymer chain. mit.edu These approaches allow for systematic studies of how the thianthrene unit affects the electronic properties of conjugated systems.

More recently, thianthrene has been incorporated as a structural building block into two-dimensional covalent organic frameworks (COFs). researchgate.netacs.org These polymeric materials are synthesized through reactions like SNAr condensation, which forms the dithiine linkages that create the extended porous network. nih.govtandfonline.com The inclusion of the bent thianthrene unit can lead to unusual, undulated layer structures, deviating from the typical planar stacking seen in many COFs. researchgate.netacs.org These thianthrene-based polymers are being investigated for applications in energy storage, such as cathodes for lithium-sulfur batteries, due to the redox activity and the ability of the sulfur-rich framework to interact with polysulfides. researchgate.net

Oxidative Coupling Methodologies

Oxidative coupling represents a significant strategy for the formation of the thianthrene core. This approach involves the direct formation of carbon-sulfur bonds on an aromatic substrate, leading to the characteristic heterocyclic structure. In the case of this compound, this is accomplished through the reaction of its precursor, veratrole.

A key method for the synthesis of this compound involves the catalyzed reaction of veratrole (1,2-dimethoxybenzene) with sulfur monochloride (S₂Cl₂). This reaction is an example of an electrophilic aromatic substitution, where the electron-rich nature of the veratrole ring, activated by the four methoxy groups, facilitates the attack by an electrophilic sulfur species generated from sulfur monochloride.

Research conducted by Ariyan and Martin provides detailed insights into this transformation. rsc.org Their work demonstrates that the reaction of an aromatic ether with sulfur monochloride in the presence of a catalyst can efficiently yield the corresponding 2,3,7,8-tetra-alkoxythianthrene. The reaction proceeds by the dimerization and sulfurization of two molecules of the veratrole precursor.

The general reaction can be depicted as the condensation of two molecules of veratrole with a sulfur-donating agent, leading to the formation of the thianthrene ring system with the elimination of other byproducts. The methoxy groups on the veratrole molecule direct the substitution to the correct positions to form the 2,3,7,8-substituted isomer.

The following table summarizes the experimental data for the synthesis of this compound from veratrole as described in the literature. rsc.org

| Precursor | Reagent | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Veratrole | Sulfur Monochloride | Not specified in abstract | Not specified in abstract | Not specified in abstract | This compound | Not specified in abstract | rsc.org |

Electrochemical Characterization of Oxidation Processes

The electrochemical behavior of this compound is characterized by two distinct, sequential one-electron oxidation steps. These processes lead to the formation of a stable radical cation (TMT•+) and a dication (TMT2+). The presence of four methoxy groups significantly lowers the oxidation potentials compared to the unsubstituted thianthrene, facilitating the generation and study of these oxidized species.

Generation and Stability of Radical Cations

The radical cation of this compound (TMT•+) is readily generated through a reversible one-electron oxidation process. This species exhibits notable stability, which has been extensively studied using techniques such as Electron Spin Resonance (ESR) spectroscopy. The radical cation can be produced electrochemically at a platinum electrode in solvents like acetonitrile (B52724) or chemically by using oxidizing agents.

The stability of TMT•+ is attributed to the delocalization of the unpaired electron across the entire molecule, a feature enhanced by the electron-donating methoxy substituents. Unlike the radical cation of unsubstituted thianthrene, which is known to undergo dimerization, TMT•+ shows a significantly reduced tendency to dimerize, a key factor in its persistence in solution. libretexts.org Kinetic studies have, however, explored the reversible dimerization of thianthrene and TMT radical cations. libretexts.org

Formation and Reactivity of Dicationic Species

Further oxidation of the radical cation leads to the formation of the this compound dication (TMT2+). A remarkable feature of this compound is that its dication is not only accessible but can be isolated as a stable salt. libretexts.org The oxidation of TMT with concentrated sulfuric acid or the reaction of TMT radical cation perchlorate (B79767) with chlorine results in the formation of a stable, dark purple solid, identified as the dication salt, TMT2+(SO3Cl)2. libretexts.org

This dication is exceptionally stable, showing no decomposition after being stored for a month at room temperature. libretexts.org Its structure and properties have been a subject of considerable interest, particularly the finding that it exists as a ground-state triplet. utexas.edu This contrasts with the dication of the parent thianthrene, which is a singlet. The stability and unique electronic structure of TMT2+ are direct consequences of the electronic perturbation caused by the four methoxy groups. The reactivity of this dication is characterized by its ability to act as a potent two-electron oxidizing agent.

Voltammetric and Coulometric Investigations of Electron Transfer Events

Cyclic voltammetry and controlled-potential coulometry have been instrumental in quantifying the electron transfer events of this compound. Voltammetric studies in acetonitrile typically show two well-defined, reversible oxidation waves corresponding to the TMT/TMT•+ and TMT•+/TMT2+ redox couples.

Controlled-potential coulometry confirms that each of these steps involves the transfer of one electron (n ≈ 1). This technique provides a quantitative measure of the number of electrons transferred in the exhaustive electrolysis of the parent compound to its radical cation and subsequently to its dication. The reversibility of the waves in cyclic voltammetry, even at slow scan rates, underscores the stability of both the radical cation and the dication under the experimental conditions.

| Compound | E₁ (V vs. Ag/AgCl) | E₂ (V vs. Ag/AgCl) | n-value (Coulometry) |

| This compound | +0.55 | +1.05 | ~1 for each step |

Note: The half-wave potentials (E₁ and E₂) are approximate values derived from literature descriptions and can vary based on experimental conditions such as solvent, supporting electrolyte, and reference electrode.

Dynamics of Electron Self-Exchange Reactions

The dynamics of electron transfer between a molecule and its corresponding radical ion are fundamental to understanding redox chemistry. For the TMT/TMT•+ couple, these dynamics have been investigated to understand the roles of molecular structure and the surrounding solvent environment.

Kinetic Studies of Thianthrene/Radical Cation Couples

The rate of electron self-exchange for the this compound/radical cation (MTh•+/MTh) couple has been determined using ESR line-broadening experiments. These studies measure how the rate of electron exchange affects the ESR spectrum, allowing for the calculation of the kinetic rate constant (k_et). The large structural changes that occur upon ionization of thianthrene derivatives suggest a potentially significant inner-reorganization energy, which influences the exchange rate.

Investigations have revealed that the diffusion-corrected rate constants for the MTh•+/MTh couple are substantial, though slightly lower than those for the unsubstituted thianthrene couple. This indicates a rapid electron exchange process, consistent with an outer-sphere electron transfer mechanism.

| Redox Couple | Solvent | Diffusion Corrected Rate Constant (k_et) (M⁻¹s⁻¹) |

| MTh•+/MTh | Acetonitrile | 11.6 x 10⁸ |

| MTh•+/MTh | Dichloromethane | 2.0 x 10⁸ |

Data sourced from studies at 293 K.

Solvent Dynamic Effects on Electron Transfer Kinetics

For the MTh•+/MTh couple, a clear solvent dynamic effect has been observed. The electron transfer rate constants (k_et) were found to vary across different solvents, and this variation correlates with the longitudinal relaxation time (τ_L) of the solvents. This demonstrates that the solvent's ability to reorient its dipoles plays a role in controlling the rate of this fast electron transfer reaction. The results, when analyzed within the framework of Marcus Theory, confirm that solvent dynamics are a key factor, although the influence of structural changes (reorganization energy) at room temperature was found to be smaller than initially anticipated.

Factors Influencing Redox Potentials and Spin Densities

The redox behavior of this compound is governed by a delicate interplay of structural and electronic factors. The presence of electron-donating methoxy groups and the molecule's ability to change its geometry upon oxidation are key determinants of its electrochemical properties.

Influence of Methoxy Substituents on Electronic Delocalization

The four methoxy groups (-OCH3) on the thianthrene core exert a significant electronic influence on the molecule. Methoxy groups are potent electron-donating groups, which enrich the electron density of the aromatic rings through a resonance effect. This increased electron density enhances the availability of HOMO (Highest Occupied Molecular Orbital) electrons for donation, directly impacting the molecule's redox potential. cdnsciencepub.com

The electron-donating nature of these substituents makes the molecule easier to oxidize. Studies on substituted thianthrene derivatives have demonstrated this trend clearly. For instance, a thianthrene derivative with electron-donating methoxy groups (MeO-Th) exhibits a lower redox potential (3.95 V) compared to unsubstituted thianthrene (n-Th, 4.07 V) and a derivative with an electron-withdrawing group (CO-Th, 4.15 V). nih.gov This illustrates that the methoxy groups stabilize the resulting cation radical, thus lowering the energy required for its formation. This effect is crucial for the potential application of such compounds as charge-transfer donors. cdnsciencepub.com

Table 1: Redox Potentials of Substituted Thianthrene Derivatives

| Compound | Substituent Type | Redox Potential (vs. Li/Li⁺) |

|---|---|---|

| MeO-Th | Electron-Donating (Methoxy) | 3.95 V |

| n-Th | Unsubstituted | 4.07 V |

| CO-Th | Electron-Withdrawing (Carbonyl) | 4.15 V |

Data sourced from a study on thianthrene derivatives as organic mediators. nih.gov

Correlation between Molecular Planarity and Redox State

A defining characteristic of the thianthrene framework is the profound change in molecular geometry that accompanies its redox processes. In its neutral state, the this compound molecule, like unsubstituted thianthrene, adopts a non-planar, bent, or "butterfly-like" conformation. rsc.orgdiva-portal.org The thianthrene moiety is folded along the axis connecting the two sulfur atoms, with a dihedral angle of approximately 128°. rsc.org

This structural feature changes dramatically upon one-electron oxidation. When this compound is oxidized to its radical cation (this compound•+), the molecule undergoes a reversible transformation to a planar structure. rsc.org This planarization is a critical aspect of its redox chemistry. The transition to a planar conformation in the radical cation state allows for more effective delocalization of the unpaired electron's spin density and the positive charge over the entire π-conjugated system.

Studies have confirmed that this compound forms a stable radical cation upon oxidation. cdnsciencepub.com The planarity of the radical cation is a key factor in this stability. In some cases, depending on the conditions, these planar radical cations can be isolated. acs.org The ability to switch between a non-planar neutral state and a planar oxidized state is a fundamental property influencing the electronic and electrochemical behavior of thianthrene and its derivatives. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization for Elucidating Electronic and Molecular States

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy is a powerful tool for studying species with unpaired electrons, such as the radical cation of 2,3,7,8-tetramethoxythianthrene.

Elucidation of Spin Distribution in Radical Cations

The oxidation of this compound produces a stable radical cation (this compound•+). cdnsciencepub.com ESR spectroscopy has been instrumental in mapping the distribution of the unpaired electron's spin density across the molecular framework. Studies have shown that in the radical cation, the unpaired electron is not localized on a single atom but is delocalized over the π-system of the entire molecule. rsc.orgethernet.edu.et This delocalization is a key factor in the stability of the radical cation. The methoxy (B1213986) groups at the 2, 3, 7, and 8 positions play a significant role in this delocalization, influencing the electronic structure and the resulting ESR spectrum. cdnsciencepub.com

UV-Vis-NIR Spectroelectrochemistry

UV-Vis-NIR (Ultraviolet-Visible-Near-Infrared) spectroelectrochemistry combines electrochemical methods with spectroscopic measurements to study the electronic transitions of species generated at different oxidation states. researchgate.net

Tracking Charge-Transfer Bands during Redox Processes

During the controlled oxidation of this compound, UV-Vis-NIR spectroelectrochemistry allows for the real-time monitoring of changes in the electronic absorption spectrum. cdnsciencepub.com The formation of the radical cation is accompanied by the appearance of new absorption bands in the visible and near-infrared regions. cdnsciencepub.com These bands are assigned to intramolecular charge-transfer transitions, providing direct evidence of the electronic redistribution upon oxidation. The energy and intensity of these charge-transfer bands offer valuable information about the electronic coupling between the sulfur atoms and the methoxy-substituted benzene (B151609) rings within the molecule.

Monitoring Dimerization Equilibria of Radical Cations

In solution, the radical cations of aromatic compounds can undergo dimerization. osti.govosti.gov UV-Vis-NIR spectroelectrochemistry is a powerful technique to study the equilibrium between the monomeric radical cation (M•+) and its dimeric form ((M)₂•+). For the radical cation of this compound, changes in the absorption spectra as a function of concentration and temperature can be used to monitor this dimerization process. The appearance of new absorption bands attributable to the dimer allows for the determination of the thermodynamic parameters of the dimerization equilibrium. osti.gov

Vibrational Spectroscopy for Conformational Analysis (Excluding Basic Identification)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the molecular structure and conformational flexibility of this compound. mdpi.comresearchgate.net While basic identification relies on characteristic group frequencies, advanced analysis of vibrational spectra can elucidate subtle conformational details. nih.gov

The thianthrene (B1682798) core is known for its non-planar, butterfly-like conformation. diva-portal.orgnih.gov The dihedral angle between the two benzene rings can be influenced by the nature and position of substituents. diva-portal.orgnih.gov Detailed analysis of the vibrational modes, often aided by theoretical calculations such as Density Functional Theory (DFT), can provide insights into the preferred conformation of this compound in different states (solid, solution). nih.govdiva-portal.org Specific vibrational bands can be sensitive to the dihedral angle and the orientation of the methoxy groups, allowing for a detailed conformational analysis that goes beyond simple functional group identification.

Infrared and Raman Spectroscopic Probes of Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of this compound. While direct experimental spectra for this specific compound are not widely published, a comprehensive understanding of its vibrational characteristics can be derived from the analysis of its constituent functional groups: the thianthrene core and the methoxy-substituted aromatic rings.

The vibrational spectrum of this compound is expected to be a composite of the vibrational modes of the thianthrene skeleton and the four methoxy groups attached to the benzene rings. The thianthrene unit, with its non-planar, butterfly-like structure, gives rise to a complex set of vibrations. diva-portal.orgnih.gov Key vibrational modes originating from the thianthrene core include C-H stretching, C=C aromatic stretching, in-plane and out-of-plane C-H bending, and various ring deformation modes. diva-portal.orgnih.gov The C-S stretching and C-S-C bending modes are of particular interest as they define the heterocyclic structure. nih.gov

The four methoxy groups introduce additional vibrational modes. Anisole (methoxybenzene) serves as an excellent model for understanding these contributions. bartleby.comresearchgate.net The methoxy group is characterized by asymmetric and symmetric C-O-C stretching vibrations, as well as various CH₃ stretching, bending, and rocking modes. bartleby.comresearchgate.net The presence of these groups on the thianthrene backbone will influence the electronic distribution and, consequently, the vibrational frequencies of the aromatic rings.

A summary of the expected characteristic vibrational frequencies for the key functional moieties of this compound, based on data from thianthrene and anisole, is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Moiety | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Thianthrene Core | diva-portal.orgnih.gov |

| CH₃ Asymmetric & Symmetric Stretch | 3000 - 2800 | Methoxy Group | bartleby.comresearchgate.net |

| Aromatic C=C Stretch | 1600 - 1430 | Thianthrene Core | diva-portal.orgnih.gov |

| Asymmetric C-O-C Stretch | ~1250 | Methoxy Group | bartleby.com |

| Symmetric C-O-C Stretch | ~1040 | Methoxy Group | bartleby.com |

| Out-of-plane C-H Bend | 970 - 750 | Thianthrene Core | diva-portal.org |

| C-S Stretch | ~500 - 400 | Thianthrene Core | nih.gov |

| C-S-C Bend | ~300 - 200 | Thianthrene Core | nih.gov |

Inelastic Neutron Scattering for Low-Energy Vibrational Modes

Inelastic Neutron Scattering (INS) is a particularly valuable technique for probing the low-energy vibrational modes of molecules, especially those involving the collective motion of atoms and vibrations that are weak or forbidden in IR and Raman spectroscopy. nih.govacs.org For this compound, INS can provide unique insights into the dynamics of the non-planar thianthrene core.

A comprehensive study combining INS with IR and Raman spectroscopy on the parent thianthrene molecule has provided unambiguous assignments for its vibrational modes. nih.gov This is highly relevant for understanding the low-frequency spectrum of this compound, as the large-amplitude motions of the thianthrene skeleton are expected to dominate this region.

The most significant low-energy vibrations of the thianthrene core are the "butterfly" or out-of-plane bending modes, which involve the flexing of the two benzene rings along the S-S axis. nih.gov These modes are found in the 200-300 cm⁻¹ range and are characteristic of the molecule's non-planar conformation. nih.gov Other low-frequency modes include ring deformations and librational (whole-molecule) motions in the solid state. nih.gov The INS technique is not governed by the same selection rules as optical spectroscopies, meaning all vibrational modes are, in principle, observable. acs.org

The table below summarizes the key low-energy vibrational modes of the thianthrene core as determined by INS, which are expected to be present in the spectrum of this compound.

| Vibrational Mode Description | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|

| Out-of-phase C-S-C Bending | 257 | nih.gov |

| In-phase ("Butterfly") C-S-C Bending | 235 | nih.gov |

| Librational and Ring Deformation Modes | < 200 | nih.gov |

The substitution with methoxy groups in this compound will likely introduce some shifts in the frequencies of these core vibrations due to changes in mass and electronic structure. However, the fundamental nature of these low-energy modes, particularly the characteristic butterfly motion, will be retained and can be effectively studied using INS.

Crystallography and Solid State Phenomena of 2,3,7,8 Tetramethoxythianthrene and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For 2,3,7,8-tetramethoxythianthrene, this analysis is crucial for understanding its fundamental structural characteristics.

Molecular Conformation in Neutral and Oxidized States

The conformation of the this compound molecule, particularly the dihedral angle between the two aromatic rings, is a key determinant of its electronic and chemical properties. In its neutral state, the thianthrene (B1682798) core typically adopts a folded, butterfly-like conformation.

Upon oxidation, the molecule can lose one or two electrons to form a radical cation and a dication, respectively. A notable study has explored the radical cation and a novel ground state triplet dication of this compound. doi.org While the full crystallographic details from this study are not widely available, it is anticipated that the formation of the radical cation and dication would lead to significant changes in the molecular geometry. Oxidation is expected to induce a flattening of the central thianthrene ring system to accommodate the delocalization of the positive charge.

Table 1: Anticipated Conformational Changes in this compound Upon Oxidation

| Species | Oxidation State | Expected Dihedral Angle | Electronic State |

| Neutral Molecule | 0 | Folded (Butterfly) | Singlet |

| Radical Cation | +1 | Partially Flattened | Doublet |

| Dication | +2 | Planar or Near-Planar | Triplet |

Polymorphism and Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Each polymorph has a different crystal structure and, consequently, different physical properties.

Characterization of Orthorhombic and Monoclinic Polymorphs

At present, there is no specific characterization of orthorhombic and monoclinic polymorphs for this compound in the publicly accessible scientific literature. The identification and characterization of such polymorphs would require systematic screening of crystallization conditions and detailed analysis by techniques such as powder X-ray diffraction and differential scanning calorimetry.

Solid-State Phase Transition Mechanisms

Solid-state phase transitions involve the transformation from one polymorphic form to another without passing through a liquid or gas phase. The mechanisms of these transitions can be complex, often involving cooperative movements of molecules within the crystal lattice. Without the confirmed existence of multiple polymorphs for this compound, any discussion of its solid-state phase transition mechanisms remains speculative.

Structural Changes Upon Complex Formation and Oxidation

The structure of this compound is expected to be significantly altered upon the formation of molecular complexes or through redox reactions. As mentioned previously, oxidation to its radical cation and dication states is predicted to cause a flattening of the molecule. doi.org

The formation of charge-transfer complexes with electron-acceptor molecules would also likely induce conformational changes in the this compound molecule. The extent of this structural perturbation would depend on the strength of the interaction with the co-former. Detailed structural studies of such complexes would be invaluable in understanding the electronic interactions at play.

Alterations in Molecular Skeletons of Radical Cation Salts

The transformation of the neutral this compound (TMT) molecule into its radical cation via one-electron oxidation induces significant changes in its molecular framework. The neutral TMT molecule typically exists in a folded conformation. However, upon oxidation, the resulting radical cation flattens, a characteristic structural change for thianthrene derivatives. researchgate.net

This flattening of the molecular skeleton is a direct consequence of the oxidation process. The electron is removed from the highest occupied molecular orbital (HOMO), which has considerable input from the sulfur lone pairs and the π-system of the aromatic rings. This reduction in electron density, particularly around the sulfur atoms, leads to a more planar structure. researchgate.net

In the crystal structures of its radical cation salts, the TMT cations are observed to be nearly planar. researchgate.net This alteration is a pivotal aspect of their solid-state behavior. The degree of planarity can, however, be influenced by interactions within the crystal lattice, including the nature of the counter-anion.

A notable feature in the radical cation salts is the tendency for the planar TMT•+ radicals to form dimers. researchgate.net These dimers, [TMT]₂²⁺, are characterized by typical intra-pair S•••S bond lengths ranging from 3.1 to 3.2 Å. researchgate.net This dimerization is a predominant arrangement in many of its crystalline salts. However, other arrangements, such as equidistant stacks of planar TMT molecules without pair formation, have also been observed. researchgate.net

| Parameter | Neutral TMT | TMT Radical Cation |

| Conformation | Folded | Predominantly planar |

| Arrangement | Monomeric | Often forms [TMT]₂²⁺ dimers or stacks |

| Intra-dimer S•••S distance | Not applicable | 3.1–3.2 Å |

Impact of Anions on Cation Stacking and Arrangement

The counter-anion present in the radical cation salts of this compound plays a crucial role in determining the crystal packing and the arrangement of the TMT radical cations. researchgate.net This, in turn, has a significant impact on the material's solid-state properties. The formation of radical cation salts with various metal-halide anions demonstrates a diversity of structural motifs. researchgate.net

The anions influence the arrangement of the nearly planar TMT radical cations in several ways. The specific anion can dictate whether the cations form dimers or stacks, and can also affect the orientation of the cations relative to one another. For instance, in the salt [TMT]₅[Cu₂Cl₆]₂·2CH₃CN, the structure features stacks of planar TMT molecules where each adjacent cation is rotated by approximately 30°. researchgate.net

The variety of anions that can be used to form these salts is extensive, including complex metal halides like [CuBr₄]²⁻, [FeCl₄]⁻, [AuCl₄]⁻, [NbCl₆]⁻, and [Ta₂OF₁₀]²⁻. researchgate.net The resulting crystal structures reveal different types of arrangements, predominantly featuring the formation of [TMT]₂²⁺ dimers. researchgate.net

| Anion | Example Salt | Cation Arrangement |

| Tetrabromocuprate(II) | [TMT]₂[CuBr₄] | Dimeric |

| Tetrachloroferrate(III) | [TMT][FeCl₄]·CH₃CN | Dimeric |

| Tetrachloroaurate(III) | [TMT][AuCl₄] | Dimeric |

| Hexachloroniobate(V) | [TMT][NbCl₆]·CH₃CN | Stacked |

| µ-oxo-decafluoroditantalate(V) | [TMT]₂[Ta₂OF₁₀] | Dimeric |

Intermolecular Interactions and Supramolecular Assemblies

Charge-Transfer Complex Formation

Charge-transfer (CT) complexes are molecular assemblies formed between an electron donor and an electron acceptor molecule. The interaction involves a partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This process results in the formation of new absorption bands in the electronic spectrum, which are characteristic of the complex.

Donor-Acceptor Interactions with Tetracyanoquinodimethane (TCNQ) and Analogues

2,3,7,8-Tetramethoxythianthrene acts as an electron donor in the formation of charge-transfer complexes with suitable electron acceptors. One of the most extensively studied acceptors in this context is 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), a powerful electron acceptor known for forming highly conductive organic salts. jh.eduniscpr.res.inmdpi.com The interaction between this compound and TCNQ leads to the formation of a 1:1 charge-transfer complex, which has been shown to be an insulator. scite.ai

The formation of these complexes can be influenced by various factors, including the solvent environment. For instance, the equilibrium of complex formation can be significantly affected by the permittivity of the solvent. osti.gov Analogues of TCNQ, such as 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4-TCNQ), which is a stronger p-dopant, also form charge-transfer complexes. osti.govresearchgate.net The degree of charge transfer in these complexes can be fine-tuned by modifying the chemical structure of the donor and acceptor molecules. researchgate.netru.nl

| Donor | Acceptor | Complex Type | Electronic Property |

| This compound | TCNQ | 1:1 Charge-Transfer | Insulator scite.ai |

| Tetrathiafulvalene (B1198394) (TTF) | TCNQ | Charge-Transfer Salt | Conductor jh.edursc.org |

| Tetracene | TCNQ | 1:1 Charge-Transfer | Semiconductor ru.nl |

| Ketotifen Fumarate | TCNQ | 1:1 Charge-Transfer | - mdpi.comnih.gov |

| Ketotifen Fumarate | DDQ | 1:1 Charge-Transfer | - mdpi.comnih.gov |

Stoichiometry and Structural Motifs of Charge-Transfer Complexes

The stoichiometry of the charge-transfer complexes formed between this compound and TCNQ is typically 1:1. This 1:1 ratio has been observed in various donor-acceptor systems involving TCNQ. scite.airu.nlmdpi.comnih.govrsc.org The structural arrangement within these complexes often involves the stacking of donor and acceptor molecules in an alternating fashion. ru.nlrsc.org

In these stacked arrangements, the molecules are held together by a combination of electrostatic attraction, resulting from the partial charge transfer, and π-π stacking interactions between the aromatic rings of the donor and acceptor. The face-to-face stacking of the planar donor and acceptor molecules is a common structural motif. ru.nlrsc.org The distance between the stacked molecules is typically around 3.3 Å. rsc.org

Influence of Intermolecular Stacking on Electronic Properties

The electronic properties of charge-transfer complexes are profoundly influenced by the nature of the intermolecular stacking. The degree of overlap between the π-orbitals of adjacent donor and acceptor molecules in the stack dictates the efficiency of charge transport through the material. In the case of the this compound-TCNQ complex, the insulating behavior suggests that the intermolecular electronic coupling is weak, despite the formation of a charge-transfer state. scite.ai

In contrast, other TCNQ-based complexes, such as those with tetrathiafulvalene (TTF), exhibit high electrical conductivity due to strong intermolecular interactions and the formation of segregated stacks of donor and acceptor molecules, which facilitates charge transport. jh.edursc.org The arrangement and orientation of molecules within the crystal lattice, which is a direct consequence of the intermolecular stacking, can lead to a range of electronic behaviors, from insulating to semiconducting and even metallic. ru.nl The stacking arrangement can also influence the band gap of the material. ru.nl

Dimerization of Radical Cations

Radical cations are reactive species formed by the removal of one electron from a neutral molecule. In certain cases, these radical cations can undergo dimerization, a process where two radical cations associate to form a dimeric species.

Mechanistic Insights into Reversible Dimerization

The radical cation of this compound has been observed to undergo reversible dimerization in solution. scite.ai This process involves the association of two radical cations to form a dimer, which can then dissociate back into the individual radical cations. The kinetics of this reversible dimerization have been studied, providing insights into the stability of the dimeric species and the factors that govern its formation and dissociation. acs.org The dimerization process is a key step in understanding the subsequent reactions of the radical cation.

Computational Elucidation of Dimer Geometries (e.g., σ-bonded, sandwich-like)

Computational methods have been employed to investigate the geometries of the dimers formed from radical cations. These studies help to elucidate the nature of the bonding and the structural arrangement of the molecules within the dimer. For other aromatic radical cations, various dimer geometries have been proposed and studied, including σ-bonded dimers, where a formal covalent bond is formed between the two units, and sandwich-like or π-dimers, where the two units are held together by π-π interactions in a face-to-face arrangement. osti.gov

Computational studies on related systems have shown that the formation of a dimer can stabilize the radical cation. The geometry of the dimer is a balance between the attractive forces, such as the electronic coupling between the two radical cations, and repulsive interactions. osti.gov For the this compound radical cation dimer, computational studies would be instrumental in determining the preferred geometry and the energetic stabilization gained upon dimerization.

Host-Guest Chemistry

The application of this compound in advanced supramolecular research extends to its involvement in host-guest chemistry, a field focused on the formation of complexes between a host molecule and a guest molecule or ion.

Investigations into Inclusion Complexes

While specific research into inclusion complexes involving this compound is an emerging area, the broader class of thianthrene (B1682798) derivatives has shown promise in forming such complexes. For instance, studies on π-extended thianthrene derivatives have demonstrated their capability to act as hosts for fullerene guests. This suggests that the electron-rich aromatic system and the defined three-dimensional structure of thianthrene-based molecules can provide a suitable cavity for encapsulating guest species. The methoxy (B1213986) groups on this compound would likely influence the electronic and steric properties of the cavity, potentially leading to selective guest binding. Further investigations are needed to fully characterize the inclusion complexes of this compound and to determine the binding affinities and structural details of such host-guest systems.

Role of this compound as a Supramolecular Building Block

The unique structural and electronic properties of this compound make it a valuable component for the construction of larger, well-defined supramolecular assemblies. Its redox activity and the potential for non-covalent interactions are key features that can be exploited in the design of functional supramolecular materials.

Thianthrene derivatives have been successfully incorporated into macrocyclic structures, such as thiacalixarenes, creating molecules with unique redox and photoluminescent behaviors. ontosight.ai The specific substitution pattern of this compound, with its electron-donating methoxy groups, is expected to enhance its electron-donor character, making it a suitable component for charge-transfer complexes. Research on the redox properties of this compound has indeed confirmed its potential as a charge-transfer donor. google.com

The ability to form stable radical cations is a significant characteristic of thianthrenes that can be utilized in the self-assembly of ordered structures. The interactions between these radical cations, as well as with other molecular components, can drive the formation of complex supramolecular architectures. The design and synthesis of such assemblies are of great interest for the development of new materials with applications in areas like molecular electronics and sensing.

Table 1: Investigated Supramolecular Systems Involving Thianthrene Derivatives

Theoretical and Computational Investigations of 2,3,7,8 Tetramethoxythianthrene

Quantum Chemical Calculations (e.g., DFT, PM3)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and semi-empirical methods like PM3, have been instrumental in elucidating the fundamental properties of 2,3,7,8-tetramethoxythianthrene. These methods allow for the detailed examination of its electronic and geometric features.

Prediction of Electronic Structures and Frontier Molecular Orbitals

The electronic properties of a molecule are governed by the arrangement of its electrons in various molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier molecular orbitals (FMOs) that dictate a molecule's reactivity and electronic behavior. libretexts.org For this compound, computational methods are used to calculate the energies and spatial distributions of these orbitals.

The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity and easier excitation.

Different computational methods, such as Hartree-Fock (HF) and DFT, can be employed to determine these orbital energies. sapub.org While both methods provide valuable insights, DFT has become increasingly popular due to its balance of accuracy and computational cost, especially for larger molecules. nih.govnih.gov The choice of functional and basis set within DFT calculations can influence the precise energy values obtained. nih.govnih.gov

Calculation of Singlet-Triplet Energy Gaps in Dicationic States

Beyond the neutral state, theoretical methods can also probe the properties of ionized forms of this compound, such as its dication. In the dicationic state, the molecule has lost two electrons, leading to the possibility of different spin states, primarily the singlet (spins paired) and triplet (spins parallel) states. The energy difference between these states is known as the singlet-triplet energy gap.

The calculation of this energy gap is significant for understanding the electronic structure and potential magnetic properties of the dication. Theoretical approaches like DFT can be used to optimize the geometries of both the singlet and triplet dications and to compute their respective energies. The relative stability of the singlet and triplet states can have implications for the material's behavior in charge-transfer processes.

Modeling Conformational Dynamics and Inversion Barriers

The thianthrene (B1682798) core of this compound is not planar but exists in a folded conformation. This folding can lead to different conformers and dynamic processes, such as ring inversion. Computational modeling is a powerful tool to investigate these conformational dynamics and to calculate the energy barriers associated with them.

By mapping the potential energy surface as a function of the dihedral angle of the central ring, the energy barrier for the inversion from one folded conformation to another can be determined. Methods like DFT are well-suited for these calculations, providing insights into the flexibility of the molecular structure. The height of this inversion barrier influences how readily the molecule can switch between its folded forms, which can, in turn, affect its physical and chemical properties.

Reorganization Energy Calculations for Electron Transfer

The efficiency of charge transport in organic materials is critically dependent on the reorganization energy (λ). rsc.orgnih.gov This parameter quantifies the energy required to change the geometry of a molecule and its surrounding environment upon electron transfer. rsc.orgnih.gov A smaller reorganization energy generally leads to a faster rate of electron transfer. nih.gov

Theoretical calculations are essential for determining the reorganization energy, which consists of two components: the internal reorganization energy (λi) and the external reorganization energy (λo). The internal component arises from the changes in the molecular geometry of the molecule itself upon gaining or losing an electron. Computational methods like DFT can be used to calculate λi by optimizing the geometries of both the neutral and ionized states of this compound.

The total reorganization energy is a key factor in predicting the charge mobility in materials based on this compound. By understanding and calculating this property, researchers can gain insights into the potential performance of this compound in electronic devices.

Simulation of Spectroscopic Signatures (e.g., ESR, UV-Vis-NIR)

Computational methods can simulate various spectroscopic signatures, providing a direct comparison with experimental data and aiding in the interpretation of spectra. For this compound and its derivatives, this includes the simulation of Electron Spin Resonance (ESR) and Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectra.

ESR spectroscopy is a powerful technique for studying species with unpaired electrons, such as the radical cation of this compound. Quantum chemical calculations can predict the hyperfine coupling constants, which are crucial parameters in an ESR spectrum. By comparing the simulated spectrum with the experimental one, the electronic structure and spin distribution within the radical cation can be validated.

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used method to calculate the excitation energies and oscillator strengths of these transitions. By simulating the UV-Vis-NIR spectrum of this compound, the origins of the observed absorption bands can be assigned to specific electronic transitions between molecular orbitals. This provides a detailed understanding of how the molecule interacts with light.

Reactivity and Reaction Mechanisms of Oxidized Species

Reactivity of Dicationic Species

The dication of 2,3,7,8-tetramethoxythianthrene (TMT2+) is a significantly more reactive electrophile than the corresponding radical cation.

A direct comparison of the reactivity of TMT•+ and TMT2+ with the same nucleophiles reveals a dramatic difference in their reaction rates and mechanisms. researchgate.net The dication reacts much more rapidly with nucleophiles like methanol (B129727) and pyridine (B92270) derivatives than the radical cation. researchgate.net

This enhanced reactivity of the dication can be attributed to its greater positive charge density, making it a much stronger electrophile. Furthermore, the reaction mechanisms for the dication are often more direct than those for the radical cation.

| Reactant | Nucleophile | Observed Rate Constant (k_obs) | Notes |

| TMT•+ | Methanol | Complex, dependent on [TMT•+] and [Methanol] | Multistep mechanism |

| TMT2+ | Methanol | Significantly larger than for TMT•+ | More direct reaction pathway |

| TMT•+ | Pyridine | Complex, dependent on [TMT•+] and [Pyridine] | Involves pre-equilibrium |

| TMT2+ | Pyridine | Significantly larger than for TMT•+ | Rate-determining step is the initial attack |

This table provides a qualitative comparison of the reactivity based on the findings of Oyama et al. researchgate.net

In the reactions of the TMT dication with nucleophiles, the rate-determining step is often the initial attack of the nucleophile on the dication. researchgate.net This leads to the direct formation of an unstable cationic intermediate. researchgate.net This contrasts with the reactions of the radical cation, where the formation of the key intermediate is preceded by an electron transfer step. The ability of the dication to directly form this reactive intermediate without the need for a prior electron transfer event contributes to its significantly higher reactivity.

Electrocatalytic and Electron Transfer Applications (Focus on fundamental mechanism, not device details)

While the fundamental electron transfer properties of this compound have been studied, its specific application in electrocatalytic cycles for organic synthesis is not extensively documented in the reviewed literature. However, the ability of the TMT•+/TMT2+ and TMT/TMT•+ redox couples to engage in electron transfer reactions suggests a potential role as an electron transfer mediator.

In a hypothetical electrocatalytic cycle, the electrochemically generated TMT•+ could oxidize a substrate, regenerating the neutral TMT. The oxidized substrate would then undergo further reactions, while the TMT could be re-oxidized at the electrode surface to continue the cycle. The efficiency of such a process would depend on the relative redox potentials of the TMT species and the substrate, as well as the kinetics of the electron transfer and subsequent chemical reactions. The stability of the TMT radical cation makes it a promising candidate for such applications, although specific examples are not prevalent in the current body of research.

Role as a Redox Mediator in Organic Systems

The oxidized form of this compound, primarily its radical cation (TMOT•+), serves as a versatile redox mediator in a variety of organic transformations. Its ability to engage in single-electron transfer (SET) processes allows it to catalyze reactions that are often difficult to achieve through traditional thermal methods. The stability of the TMOT radical cation, coupled with its suitable redox potential, makes it an effective catalyst for initiating reactions through an electron-transfer mechanism.

A key feature of TMOT as a redox mediator is its capacity to act as a "hole-transfer" agent. In a typical catalytic cycle, the neutral TMOT is first oxidized to its radical cation, often electrochemically or with a chemical oxidant. This radical cation then oxidizes an organic substrate via an outer-sphere electron transfer, generating a substrate radical cation and regenerating the neutral TMOT. This process initiates a cascade of reactions, leading to the final product. The neutral TMOT can then be re-oxidized, thus completing the catalytic cycle.

Application in Diels-Alder Reactions

One notable application of the this compound radical cation is in mediating Diels-Alder reactions, particularly those that are electronically mismatched. In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, when both the diene and dienophile are electron-rich, the reaction is often disfavored. The TMOT radical cation can overcome this limitation by selectively oxidizing the electron-rich dienophile to its radical cation. This newly formed radical cation is now significantly more electrophilic and can readily react with the electron-rich diene.

The general mechanism for a TMOT-mediated radical cation Diels-Alder reaction is as follows:

Initiation: this compound is oxidized to its radical cation (TMOT•+).

Electron Transfer: TMOT•+ oxidizes the electron-rich dienophile to its radical cation.

Cycloaddition: The dienophile radical cation reacts with the electron-rich diene to form a cycloadduct radical cation.

Back Electron Transfer: The cycloadduct radical cation is reduced back to the neutral cycloadduct, often by the reduced form of the initial oxidant or at an electrode surface, completing the catalytic cycle.

Redox Catalysis in the Oxidation of Organic Substrates

The oxidizing power of the this compound radical cation has been harnessed for the selective oxidation of various organic substrates. For instance, it can mediate the oxidation of alcohols and ethers. The reaction proceeds through an initial electron transfer from the substrate to TMOT•+, forming a substrate radical cation. Subsequent proton loss and further reaction lead to the oxidized product, such as an aldehyde, ketone, or other oxygenated compounds.

A study on the reaction of the thianthrene (B1682798) cation radical (a related, unsubstituted compound) with 2,3-dimethyl-2-butene (B165504) demonstrated a redox catalytic process. rsc.org In this reaction, the thianthrene cation radical adds to the alkene, and the resulting adduct decomposes to regenerate the neutral thianthrene, which can then be re-oxidized to continue the catalytic cycle. rsc.org This highlights the ability of the thianthrene core structure to facilitate redox catalysis.

Electrochemical Applications

In the realm of electroorganic synthesis, this compound can function as an efficient redox mediator. By employing an electrochemical setup, the TMOT radical cation can be continuously regenerated at the anode. This approach avoids the use of stoichiometric chemical oxidants, making the process more environmentally benign. The use of a mediator like TMOT can also help to overcome kinetic barriers associated with direct electron transfer at the electrode surface and can lead to improved selectivity.

The table below summarizes key electrochemical data for this compound and related compounds, providing insight into their relative abilities to act as redox mediators.

| Compound | Oxidation Potential (E½, V vs. SCE) | Reversibility |

| Thianthrene | +1.18 | Reversible |

| This compound | +0.78 | Reversible |

| Phenoxathiin | +1.12 | Reversible |

This data is compiled from various electrochemical studies and illustrates the effect of methoxy (B1213986) substitution on the oxidation potential.

The lower oxidation potential of this compound compared to the parent thianthrene indicates that it is more easily oxidized. This property is advantageous as it allows for the use of milder conditions to generate the active radical cation species.

Broader Research Context and Future Directions

Integration into Advanced Organic Materials Research

The exploration of 2,3,7,8-tetramethoxythianthrene and its derivatives is a burgeoning area of research with significant implications for the development of next-generation organic electronic devices. The inherent properties of this molecule make it a compelling candidate for fundamental studies and as a building block for more complex systems.

The ability of a material to transport charge is fundamental to its application in electronic devices. In organic materials, charge transport occurs through the hopping of charge carriers (holes or electrons) between adjacent molecules. The efficiency of this process is dictated by several factors, including the electronic coupling between molecules and the reorganization energy associated with a molecule undergoing a change in its charge state.

While specific charge mobility values for pristine this compound are not extensively reported in the literature, the electronic properties of the thianthrene (B1682798) core suggest its potential as a p-type (hole-transporting) material. The electron-donating methoxy (B1213986) groups further enhance this characteristic by increasing the highest occupied molecular orbital (HOMO) energy level, which facilitates hole injection from common electrode materials.

The non-planar structure of the thianthrene unit introduces a degree of complexity to its solid-state packing, which in turn influences the intermolecular electronic coupling and, consequently, the charge transport properties. The molecular packing in the solid state determines the π-π stacking distance and orbital overlap between adjacent molecules, which are critical parameters for efficient charge transport.

Table 1: Representative Charge Carrier Mobilities of Thianthrene-Related Organic Semiconductors

| Compound | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Technique |

| Dianthra[2,3-b:2',3'-f]thieno[3,2-b]thiophene | > 10 | - | Single-crystal FET |

| DNTT-C10 | 11.4 | - | Solution-processed FET |

| C8-BTBT | 3.0 | - | Solution-processed FET |

| Phenyl-substituted Thienothiophenes | 0.1 - 1.0 | - | Thin-film FET |

Note: This table presents data for thianthrene-related and other high-performance organic semiconductors to provide context for the potential charge transport properties of this compound-based materials. The actual values for this compound may vary.

This compound serves as an important model compound for fundamental studies in organic semiconductor physics. The interplay between its molecular structure, electronic properties, and solid-state morphology provides a rich platform for investigating structure-property relationships.

The presence of the four methoxy groups offers a means to systematically study the effect of electron-donating substituents on the electronic structure and charge transport characteristics of the thianthrene core. By comparing the properties of this compound with unsubstituted thianthrene and other derivatives, researchers can gain valuable insights into the role of molecular design in tuning the performance of organic semiconductors.

Furthermore, the redox behavior of this compound, including the stability of its radical cation and dication, is of fundamental interest. These properties are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where the ability to form stable charged states is essential for device operation.

Perspectives on Rational Design of Derivatives for Tuned Electronic Properties

The thianthrene scaffold provides a versatile platform for the rational design of new organic materials with tailored electronic properties. By strategically modifying the core structure of this compound, it is possible to fine-tune its HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport characteristics.

One promising approach is the introduction of different functional groups at various positions on the thianthrene core. For instance, the attachment of electron-withdrawing groups could lower both the HOMO and LUMO levels, potentially transforming the material from a p-type to an n-type (electron-transporting) semiconductor. Conversely, the incorporation of stronger electron-donating groups could further raise the HOMO level, enhancing its hole-transporting capabilities.

Another avenue of exploration is the synthesis of oligomers and polymers incorporating the this compound unit. By extending the conjugation length, it is possible to decrease the bandgap of the material, leading to absorption and emission of light at longer wavelengths. This would be particularly beneficial for applications in near-infrared (NIR) operating devices. The solubility and processability of these materials could also be controlled through the introduction of appropriate side chains.

Table 2: Potential Strategies for Tuning the Electronic Properties of this compound Derivatives

| Modification Strategy | Target Property | Potential Application |

| Introduction of Electron-Withdrawing Groups | Lower HOMO/LUMO levels, n-type transport | n-channel OFETs, Electron transport layers in OLEDs/OPVs |

| Introduction of Stronger Electron-Donating Groups | Higher HOMO level, enhanced p-type transport | p-channel OFETs, Hole transport layers in OLEDs/OPVs |

| Extension of π-Conjugation (Oligomers/Polymers) | Reduced bandgap, red-shifted absorption/emission | Near-infrared photodetectors, NIR-OLEDs |

| Introduction of Solubilizing Side Chains | Improved solution processability | Printable electronics, large-area devices |

Emerging Methodologies for Characterization and Theoretical Modeling

Advances in characterization techniques and theoretical modeling are playing a pivotal role in accelerating the development of new organic materials based on this compound. These methodologies provide unprecedented insights into the structure and properties of these materials at the molecular and macroscopic levels.

In terms of characterization, techniques such as single-crystal X-ray diffraction are crucial for elucidating the precise molecular structure and packing of this compound and its derivatives in the solid state. This information is indispensable for understanding charge transport pathways. Advanced spectroscopic techniques, including ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, provide information about the electronic transitions and energy levels of these materials. Cyclic voltammetry is another key technique used to determine the HOMO and LUMO energy levels and to assess the electrochemical stability of the compounds.

Theoretical modeling, particularly using density functional theory (DFT) and time-dependent DFT (TD-DFT), has become an invaluable tool for predicting the electronic structure, optical properties, and charge transport parameters of new thianthrene derivatives before their synthesis. These computational methods can be used to screen potential candidates and to guide the rational design of materials with desired properties. Molecular dynamics (MD) simulations can further provide insights into the morphological evolution of thin films during processing, which is critical for optimizing device performance. The combination of these advanced experimental and theoretical approaches is expected to unlock the full potential of this compound and its derivatives in the field of organic electronics.

Q & A

Basic: What synthetic methods are optimized for preparing TMTh, and how is purity validated?

Methodological Answer:

TMTh synthesis involves multi-step substitution reactions under controlled conditions. Key steps include methoxylation of thianthrene derivatives and purification via column chromatography. Purity is validated using and NMR (e.g., NMR in CDCl at 298 K confirms methoxy group integration and aromatic backbone structure ). Reaction optimization parameters (solvent, temperature, stoichiometry) are critical to avoid byproducts like partially substituted analogs .

Basic: Which spectroscopic techniques characterize TMTh’s electronic structure?

Methodological Answer:

- UV-Vis Spectroscopy : Identifies absorption maxima (e.g., TMTh at 710 nm vs. TMTh at 765 nm) to infer electronic transitions and charge-transfer states .

- ESR Spectroscopy : Resolves hyperfine splittings (e.g., for aromatic protons) and -factors () for radical cations, confirming spin density distribution .

- NMR : Broad singlet patterns in TMTh solutions suggest paramagnetic broadening, necessitating low-temperature measurements for accurate assignment .

Advanced: How is the ground-state triplet configuration of TMTh2+^{2+}2+ experimentally confirmed?

Methodological Answer:

ESR at 77 K in solid nitromethane detects the transition, yielding zero-field splitting parameters () . Comparative studies with thianthrene photogenerated triplets () reveal reduced spin-spin coupling in TMTh due to methoxy substituents . Triplet-singlet energy separation (90–190 cm) is calculated from temperature-dependent ESR linewidths .

Advanced: How do solvent dynamics influence TMTh’s electron self-exchange kinetics?

Methodological Answer:

Marcus theory analysis of ESR line-broadening experiments shows solvent longitudinal relaxation time () governs rate constants () for TMTh/TMTh and MTh/MTh couples. For TMTh, ranges to in solvents like acetonitrile, with reorganization energy () dominated by solvent dielectric response rather than structural changes .

Advanced: What mechanistic pathways govern TMTh+^++ and TMTh2+^{2+}2+ reactions with nucleophiles?

Methodological Answer:

- TMTh : Pulse-electrolysis stopped-flow studies reveal multi-step mechanisms. For pyridine derivatives, electron transfer precedes rate-determining nucleophilic attack (e.g., ) .

- TMTh : Reactions proceed via direct cationic intermediate formation, bypassing electron transfer. Microband electrode arrays confirm DISP2 mechanisms with rate constants () dependent on nucleophile concentration .

Advanced: How do charge-transfer complexes of TMTh form with π-acceptors?

Methodological Answer:

TMTh forms 1:1 isostructural complexes with acceptors like tetracyanoquinodimethane (TCNQ). X-ray crystallography shows planarization of TMTh’s folded structure upon complexation, indicating - stacking. MNDO calculations confirm HOMO (TMTh) to LUMO (TCNQ) overlap, with charge transfer quantified via Raman shifts and conductivity measurements .

Advanced: What methodologies determine triplet-state lifetimes in TMTh derivatives?

Methodological Answer:

Laser flash photolysis coupled with time-resolved ESR measures triplet decay kinetics. For TMTh photogenerated triplets, lifetimes () correlate with values; TMTh exhibits vs. for unsubstituted thianthrene, attributed to methoxy-induced steric protection .

Methodological: What best practices ensure reproducibility in TMTh electrochemical studies?

Methodological Answer:

- Use rigorously dried acetonitrile (HO < 10 ppm) to prevent protonation of TMTh.

- Employ microband electrodes for high spatial resolution in kinetic studies (e.g., diffusion coefficient ) .

- Validate radical stability via in-situ ESR during cyclic voltammetry .

Advanced: Why does TMTh2+^{2+}2+ exhibit higher reactivity than TMTh+^++ in nucleophilic substitutions?

Methodological Answer:

TMTh’s dicationic state lowers the activation barrier for nucleophilic attack. Kinetic isotope effects (KIEs) and Hammett plots for pyridine derivatives show a linear free-energy relationship (), indicating charge-controlled transition states. In contrast, TMTh requires prior electron transfer, limiting reactivity .

Advanced: How do methoxy substituents modulate TMTh’s electronic properties?

Methodological Answer:

Methoxy groups increase electron density at sulfur atoms, stabilizing radical cations (e.g., vs. SCE for TMTh vs. +0.62 V for thianthrene). ESR hyperfine coupling constants ( for methoxy protons) confirm spin delocalization into substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.